molecular formula C26H24N4O2S B12128510 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12128510
M. Wt: 456.6 g/mol
InChI Key: WHSYQRGBPLIAGW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that belongs to the class of pyrroloquinoxalines This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core substituted with dimethylbenzenesulfonyl and ethylphenyl groups

Preparation Methods

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves multiple steps, typically starting with the preparation of the pyrroloquinoxaline core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the dimethylbenzenesulfonyl and ethylphenyl groups is achieved through substitution reactions under specific conditions. Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrroloquinoxaline derivatives, such as 3-methyl-3H-imidazo[4,5-f]quinoxalin-2-amine . These compounds share a common core structure but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C26H24N4O2S/c1-4-18-10-12-19(13-11-18)30-25(27)24(33(31,32)20-14-9-16(2)17(3)15-20)23-26(30)29-22-8-6-5-7-21(22)28-23/h5-15H,4,27H2,1-3H3

InChI Key

WHSYQRGBPLIAGW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC(=C(C=C5)C)C)N

Origin of Product

United States

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